METHYL 2-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)-4,5-DIMETHOXYBENZOATE
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Overview
Description
METHYL 2-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)-4,5-DIMETHOXYBENZOATE is a complex organic compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzo [1,2-d:4,5-d′]bis ([1,2,3]thiadiazole), have been used as electron-withdrawing building blocks in the synthesis of components for organic light-emitting diodes (oleds) and organic solar cells .
Mode of Action
Similar compounds, such as benzo (1,2,3)-thiadiazole-7-carbothioic acid s-methyl ester (bth), have been associated with the induction of systemic acquired resistance (sar) in plants .
Biochemical Pathways
Compounds with similar structures have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Result of Action
Similar compounds have shown a broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)-4,5-DIMETHOXYBENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiadiazole ring and the subsequent attachment of the dimethoxybenzoate group. Common reagents used in these reactions include sulfur, nitrogen sources, and various organic solvents. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)-4,5-DIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with distinct characteristics.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with varying properties.
Scientific Research Applications
METHYL 2-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)-4,5-DIMETHOXYBENZOATE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for drug discovery and development.
Medicine: The compound’s potential therapeutic effects are explored in various medical research areas, including the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)-4,5-DIMETHOXYBENZOATE: This compound shares a similar structure but differs in the ester group, which can influence its chemical properties and reactivity.
METHYL 2-(1,2,3-BENZOTHIADIAZOLE-5-AMIDO)-4,5-DIMETHOXYBENZOATE: Another similar compound with slight variations in the functional groups, leading to differences in its applications and effects.
Uniqueness
This compound stands out due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
methyl 2-(1,2,3-benzothiadiazole-5-carbonylamino)-4,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-23-13-7-10(17(22)25-3)11(8-14(13)24-2)18-16(21)9-4-5-15-12(6-9)19-20-26-15/h4-8H,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKKPPBZGLRQSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC3=C(C=C2)SN=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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